3-Methyl-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole
Description
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-4-pyrrol-1-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H7N3O/c1-6-7(9-11-8-6)10-4-2-3-5-10/h2-5H,1H3 |
InChI Key |
KUWAURKVPBPJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a nitrating agent such as sodium nitrite in the presence of an acid to yield the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole-ligated oxadiazoles, including 3-Methyl-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole. These compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of pyrrole-ligated oxadiazoles demonstrated superior antibacterial effects against Acinetobacter baumannii, a pathogen known for its antibiotic resistance .
Antitumor Activity
The compound has been evaluated for its antitumor potential. Research indicates that oxadiazole derivatives can act as agonists for peroxisome proliferator-activated receptor alpha (PPAR-α), which is implicated in cancer cell proliferation and survival. In vitro studies showed that certain derivatives exhibited potent cytotoxicity against cancer cell lines such as A-498 (kidney carcinoma) and DU 145 (prostate carcinoma) .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological effects. Modifications at specific positions on the oxadiazole ring can enhance its biological activity. For example, substituents on the pyrrole ring have been shown to significantly influence antibacterial and anticancer activities .
Case Study 1: Antibacterial Effectiveness
A series of experiments were conducted to evaluate the antibacterial activity of various derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with branched alkyl groups exhibited enhanced antibacterial properties compared to their linear counterparts .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5f-1 | < 2 | Acinetobacter baumannii |
| Other | > 10 | E. coli, S. aureus |
Case Study 2: Cancer Cell Lines
In another study focusing on antitumor activity, several oxadiazole derivatives were synthesized and tested against various cancer cell lines. The findings revealed that modifications at the thiophenyl residue significantly improved the antitumor potency of these compounds .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | 0.76 | SK-HEP-1 |
| Other | > 1 | Caco-2 |
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Pyrrole vs. In contrast, the piperazinylmethyl group in ’s compound introduces basicity and flexibility, making it suitable for drug design . Nitro Groups: BNFF-1’s nitro substituents increase density and detonation velocity but reduce thermal stability compared to the methyl-pyrrole derivative .
Stability and Physicochemical Properties
- Thermal Stability : Methyl and pyrrole substituents likely enhance thermal stability compared to nitro derivatives (e.g., BNFF-1 decomposes at ~200°C, whereas the target compound may withstand higher temperatures) .
- Solubility : The methyl group improves lipid solubility, whereas the amine in ’s compound increases water solubility .
Biological Activity
3-Methyl-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole (CAS No. 473812-12-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a combination of oxadiazole and pyrrole rings, which are known for their diverse biological activities. The molecular weight of this compound is approximately 150.14 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to bind to specific enzymes and receptors, modulating their activity and leading to various pharmacological effects. The exact pathways involved may vary depending on structural modifications and the specific biological context .
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that oxadiazole-containing compounds can inhibit the growth of various bacterial strains and fungi .
Anticancer Potential
Numerous studies have focused on the anticancer properties of this compound. A notable study evaluated its cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated a promising cytotoxic profile with IC50 values that suggest effective inhibition of cell proliferation .
Table 1: Anticancer Activity Against Different Cell Lines
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the oxadiazole ring significantly influence biological activity. For example, substituting different functional groups on the phenyl ring can enhance or reduce anticancer activity. Electron-donating groups tend to increase potency against certain cancer cell lines, while electron-withdrawing groups can enhance antimicrobial activity .
Study on Anticancer Activity
In a comprehensive study by Srinivas et al., various derivatives of this compound were synthesized and tested for their anticancer efficacy against multiple cell lines including HT-29 (colon cancer) and A375 (melanoma). The results revealed several derivatives with IC50 values lower than standard chemotherapeutics like combretastatin-A4, indicating their potential as effective anticancer agents .
Therapeutic Applications
The therapeutic applications of this compound extend beyond oncology. Its derivatives have been explored for their antiviral properties as well. For instance, some oxadiazole derivatives have shown effectiveness against viral infections by inhibiting viral replication processes .
Q & A
Q. What are the standard synthetic routes for preparing 3-Methyl-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole, and what reaction conditions are critical for yield optimization?
The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization or substitution reactions. For example, halogenated oxadiazoles can undergo nucleophilic displacement with pyrrole derivatives under reflux conditions. A general method involves:
- Nucleophilic substitution : Reacting 3-nitro-4-R-1,2,5-oxadiazole (R = leaving group) with 1H-pyrrole in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Oxidative cyclization : Using chloranil as an oxidizing agent in xylene under reflux (140–150°C) for 25–30 hours, followed by NaOH washing and recrystallization from methanol to purify the product .
Key considerations : Control reaction temperature to avoid decomposition of the oxadiazole ring and optimize stoichiometry to minimize byproducts like dimerized pyrrole derivatives.
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR : and NMR to identify protons and carbons in the oxadiazole and pyrrole rings (e.g., characteristic shifts for the methyl group at ~2.5 ppm and pyrrole protons at 6.5–7.0 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of the planar oxadiazole ring and substituent positions, particularly in metal complexes .
Q. What factors influence the stability of the 1,2,5-oxadiazole ring during storage and reactions?
The stability of 1,2,5-oxadiazole derivatives depends on:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance ring stability by reducing electron density .
- Storage conditions : Store under inert atmosphere at –20°C to prevent hydrolysis or oxidation .
- Thermal stability : Differential scanning calorimetry (DSC) studies show decomposition temperatures >200°C for methyl-substituted oxadiazoles .
Advanced Research Questions
Q. How can this compound be integrated into metal complexes for anticancer applications?
The compound’s pyrrole and oxadiazole moieties act as ligands for transition metals like Pt(II). For example:
- Design strategy : Introduce an aminomethyl group at the 3-position of the oxadiazole to facilitate planar coordination with Pt(II). The pyrrole nitrogen can further stabilize the complex via π-backbonding .
- Biological evaluation : Test complexes for STAT3 inhibition (IC assays) and DNA intercalation (gel electrophoresis) .
Q. What computational methods are used to predict the electronic properties and reactivity of 1,2,5-oxadiazole derivatives?
- DFT calculations : B3LYP/6-311+G(d,p) to optimize geometry, calculate HOMO-LUMO gaps, and evaluate aromatic stabilization energy (ASE) .
- NICS (Nucleus-Independent Chemical Shift) : Assess aromaticity; 1,2,5-oxadiazole shows moderate aromaticity (NICS(1) = –8 to –10 ppm) compared to more stable isomers like 1,3,4-oxadiazole .
- Molecular docking : To predict binding affinity with biological targets like STAT3 .
Q. How can conflicting data on the biological activity of oxadiazole derivatives be resolved?
- Mechanistic studies : Use siRNA knockdown or CRISPR to validate STAT3 as the primary target vs. off-target effects .
- Dose-response analysis : Compare IC values across cell lines to identify structure-activity relationships (SARs) .
- Control experiments : Include analogs without the pyrrole substituent to isolate the contribution of the oxadiazole ring .
Q. What strategies improve the energetic performance of 1,2,5-oxadiazole-based materials?
- Functionalization : Introduce nitro or azo groups to enhance oxygen balance and detonation velocity (e.g., 5,5′-dinitramino-3,3′-azo derivatives achieve velocities >9000 m/s) .
- Crystal engineering : Optimize packing density via hydrogen bonding (e.g., –NO groups improve crystal density to >1.9 g/cm) .
Q. How does the substitution pattern on the oxadiazole ring affect its coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
